An In-depth Technical Guide to 2-Chloro-4-(methoxymethyl)pyrimidine: A Core Heterocyclic Building Block
An In-depth Technical Guide to 2-Chloro-4-(methoxymethyl)pyrimidine: A Core Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-(methoxymethyl)pyrimidine (CAS No. 1289387-30-9), a key heterocyclic intermediate in medicinal chemistry. While specific public data on this compound is limited, this document leverages established principles of pyrimidine chemistry and data from analogous structures to offer expert insights into its physicochemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind its synthetic utility, focusing on the strategic importance of its reactive sites for the development of complex, biologically active molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and synthetic chemistry, providing both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules, including several approved kinase inhibitors. Its prevalence is due to its unique electronic properties and its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile.
2-Chloro-4-(methoxymethyl)pyrimidine is a rationally designed building block that offers two distinct points for chemical modification: a reactive chlorine atom at the C2 position, susceptible to nucleophilic aromatic substitution (SNAr), and a methoxymethyl group at the C4 position, which can influence solubility and steric interactions. A patent for its preparation notes its wide application in medicinal chemistry for constructing bioactive compounds with a pyrimidine skeleton.[1] This guide will dissect the fundamental properties and reactivity that make this reagent a valuable tool in the synthesis of novel chemical entities.
Physicochemical and Structural Properties
While extensive experimental data for 2-Chloro-4-(methoxymethyl)pyrimidine is not widely published, key identifying information has been established. The lack of detailed literature itself suggests that this is a relatively specialized or novel reagent, making a predictive understanding of its properties crucial for its successful application.[2]
Table 1: Core Properties of 2-Chloro-4-(methoxymethyl)pyrimidine
| Property | Value | Source(s) |
| CAS Number | 1289387-30-9 | [1][3] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Colorless Liquid | - |
| Purity | ≥97.0% (Typical) | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Structural Analysis
The structure of 2-Chloro-4-(methoxymethyl)pyrimidine is foundational to its reactivity.
Caption: Chemical structure of 2-Chloro-4-(methoxymethyl)pyrimidine.
Synthesis Pathway
The synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine is noted to be challenging, with limited published methods.[2] However, a patented method provides a plausible route.
A likely synthetic approach involves a multi-step process, potentially starting from a precursor like 2,4-dichloropyrimidine or a related uracil derivative. A key step described in the patent literature involves the reaction of an intermediate with zinc powder and trimethylchlorosilane in an organic solvent.[1]
Caption: Generalized synthetic workflow for 2-Chloro-4-(methoxymethyl)pyrimidine.
Chemical Reactivity: A Tale of Two Sites
The synthetic utility of 2-Chloro-4-(methoxymethyl)pyrimidine is dominated by the reactivity of the chlorine atom at the C2 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) at C2
The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negative charge in the Meisenheimer complex intermediate that forms during the substitution reaction.
Causality of Reactivity:
-
Ring Electronics: The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons, making C2, C4, and C6 electrophilic.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Regioselectivity: In 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[4][5] However, the presence of the methoxymethyl group at C4 in our target molecule alters the electronic and steric landscape. Nucleophilic attack is therefore directed almost exclusively to the C2 position. The C4 position is already substituted, and the methoxymethyl group is not a viable leaving group under typical SNAr conditions.
Common nucleophiles used in these reactions include:
-
Primary and secondary amines (R₂NH)
-
Alcohols/phenols (ROH)
-
Thiols (RSH)
Caption: General SNAr reactivity of 2-Chloro-4-(methoxymethyl)pyrimidine.
Application in Drug Discovery: Building Kinase Inhibitors
The pyrimidine core is a "privileged scaffold" frequently found in kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the enzyme's active site.[6] 2-Chloro-4-(methoxymethyl)pyrimidine is an ideal starting material for building libraries of potential kinase inhibitors. The C2 position can be functionalized with a variety of amine-containing fragments, which are common pharmacophoric elements for kinase binding.
Representative Experimental Protocol: Synthesis of a 2-Amino-4-(methoxymethyl)pyrimidine Derivative
This protocol describes a general, robust method for the SNAr reaction with an amine, a cornerstone transformation in many drug discovery campaigns.
Objective: To displace the C2-chloride with a primary amine (e.g., aniline).
Materials:
-
2-Chloro-4-(methoxymethyl)pyrimidine (1.0 eq.)
-
Aniline (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane (solvent)
-
Nitrogen or Argon supply
-
Standard reaction glassware, heating mantle, and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(methoxymethyl)pyrimidine (1.0 eq.).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Solvent and Reagents: Add anhydrous DMF (or 1,4-Dioxane) to dissolve the starting material (concentration typically 0.1-0.5 M). Add aniline (1.1 eq.) followed by DIPEA (2.0 eq.) to the stirred solution.
-
Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
-
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Expert Insight: The reaction is heated to overcome the activation energy of the SNAr reaction. The exact temperature and time will depend on the nucleophilicity of the amine.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers and wash with brine to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(phenylamino)-4-(methoxymethyl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
-
Hazard Classification (Predicted):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
-
Handling:
-
Handle in a well-ventilated chemical fume hood.
-
Avoid breathing vapors or dust.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep refrigerated at 2-8°C for long-term stability.[3]
-
Conclusion
2-Chloro-4-(methoxymethyl)pyrimidine is a highly valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its reactivity is centered on the electrophilic C2 position, allowing for reliable and regioselective nucleophilic aromatic substitution. This characteristic makes it an excellent starting point for the synthesis of diverse libraries of pyrimidine-containing compounds, particularly for targeting enzyme families such as protein kinases. While the scarcity of public data necessitates a predictive approach to its handling and properties, the principles outlined in this guide provide a solid framework for its effective use in research and development. By understanding the electronic nature of the pyrimidine core and the role of its substituents, chemists can strategically employ this reagent to construct complex molecules with significant therapeutic potential.
References
- Vertex AI Search. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine 98%.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
- Google Patents. (n.d.). CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine.
- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrimidine, 2-chloro-.
- Google Patents. (n.d.). CN115947692A - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- RSC Publishing. (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
- BLD Pharm. (n.d.). 1289387-30-9 | 2-Chloro-4-(methoxymethyl)pyrimidine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- BenchChem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
Sources
- 1. CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine - Google Patents [patents.google.com]
- 2. CN115947692A - ä¸ç§å¶å¤2-æ°¯-4-(ç²æ°§åºç²åº)å§å¶çæ¹æ³ - Google Patents [patents.google.com]
- 3. 1289387-30-9|2-Chloro-4-(methoxymethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
